4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid
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Overview
Description
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid is a complex organic compound with the molecular formula C14H16N2O8 and a molecular weight of 340.2854 . This compound features a carboxylic acid group, a nitrophenyl group, and a carbamoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid typically involves multiple steps, including the formation of the carbamoyl group and the introduction of the nitrophenyl group. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions to form the carbamoyl group. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitrophenyl and carbamoyl groups, play a crucial role in its reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}butanoicacid: Lacks the nitro group, resulting in different reactivity and biological activity.
4-{[(1S)-1-carboxy-2-(4-nitrophenyl)ethyl]carbamoyl}butanoicacid: Lacks the hydroxyl group, affecting its chemical properties and applications.
Uniqueness
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-11-5-4-8(7-10(11)16(23)24)6-9(14(21)22)15-12(18)2-1-3-13(19)20/h4-5,7,9,17H,1-3,6H2,(H,15,18)(H,19,20)(H,21,22)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYQPNWTRHJPJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCCC(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CCCC(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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